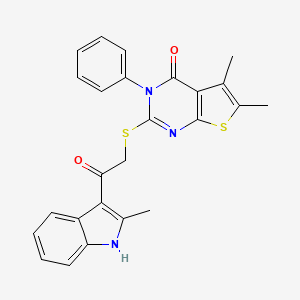

BRD6897

描述

BRD6897 is a mitochondrial content inducer.

科学研究应用

线粒体生物发生和周转

BRD6897 已被研究其对线粒体含量和功能的影响。 在一项化学筛选研究中,发现它可以增加细胞线粒体含量,即使在严格校正细胞大小或总蛋白含量后也是如此 。具体而言:

水稻中 NADPH 依赖性 H2O2 信号通路

This compound 的类似物 OsRACK1B 通过 NADPH 依赖性 H2O2 信号通路损害水稻的生育能力。主要发现包括:

药理学应用

This compound 衍生物表现出不同的生物活性:

合成路线和药物开发

This compound 作为一种合成子用于药物开发。 市售含 1,3-二唑环的药物包括克咪唑、依托尼嗪、奥美拉唑等 .

作用机制

Target of Action

BRD6897, also known as 5,6-Dimethyl-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoethylthio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one, primarily targets the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.

Mode of Action

This compound interacts with mitochondria, inducing a significant increase in the electron density of existing mitochondria . The mechanism of action is independent of known transcriptional programs and is likely related to a blockade in the turnover of mitochondrial proteins .

Biochemical Pathways

It is known that the compound increases uncoupled respiration in non-dividing cells . This suggests that this compound may influence the oxidative phosphorylation pathway, which is central to cellular respiration and energy production.

Result of Action

This compound increases the cellular content of mitochondria, as evidenced by fluorescence microscopy, mitochondrial protein content, and respiration . This increase is observed even after rigorous correction for cell size, cell volume, or total protein content . The compound increases uncoupled respiration 1.6-fold in two different, non-dividing cell types .

生化分析

Biochemical Properties

BRD6897 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to increase the cellular content of mitochondria . This effect is independent of known transcriptional programs and is likely related to a blockade in the turnover of mitochondrial proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing uncoupled respiration 1.6-fold in two different, non-dividing cell types . This compound does not alter the percent of cytoplasmic area occupied by mitochondria, but instead, induces a striking increase in the electron density of existing mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondria. It exerts its effects at the molecular level by inducing a striking increase in the electron density of existing mitochondria . This mechanism is independent of known transcriptional programs and is likely to be related to a blockade in the turnover of mitochondrial proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to maintain its effects on increasing mitochondrial content

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial biogenesis and turnover

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . It does not alter the percent of cytoplasmic area occupied by mitochondria, but instead, induces a striking increase in the electron density of existing mitochondria

属性

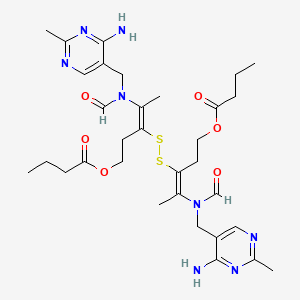

IUPAC Name |

5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S2/c1-14-16(3)32-23-21(14)24(30)28(17-9-5-4-6-10-17)25(27-23)31-13-20(29)22-15(2)26-19-12-8-7-11-18(19)22/h4-12,26H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJRXKOVRCXYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

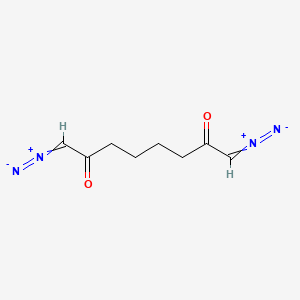

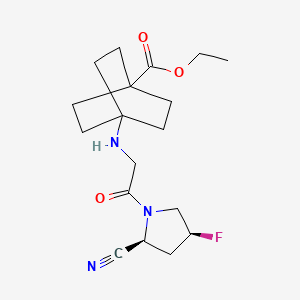

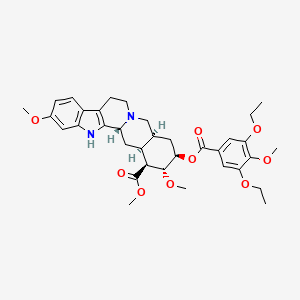

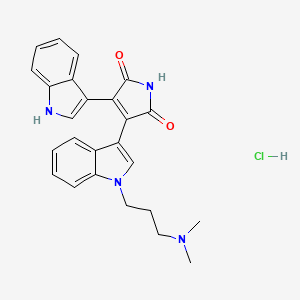

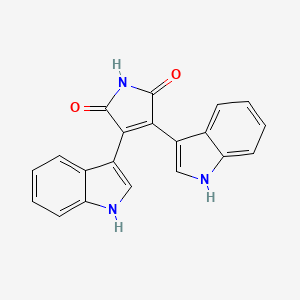

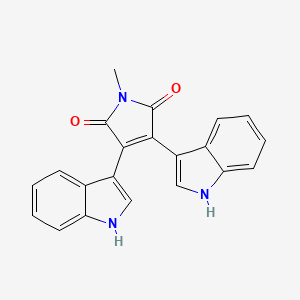

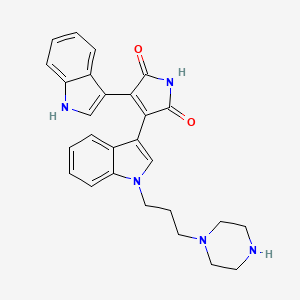

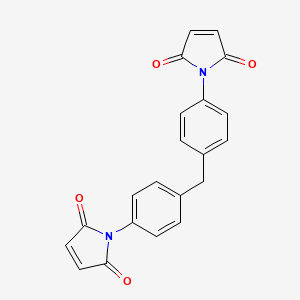

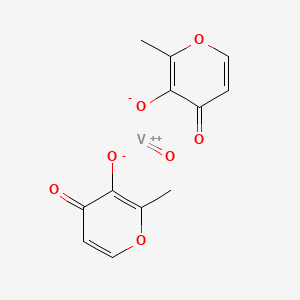

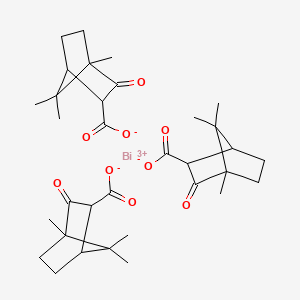

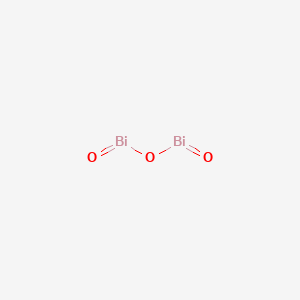

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。